molecular formula C18H15FN2O2S B2890000 (Z)-4-acetyl-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 868371-43-1

(Z)-4-acetyl-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2890000
CAS No.: 868371-43-1
M. Wt: 342.39
InChI Key: JLEHWFOKXWCDLF-ZZEZOPTASA-N
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Description

(Z)-4-Acetyl-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a high-purity chemical reagent designed for investigative use in pharmaceutical and biological research. This compound features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential and presence in various bioactive molecules . The molecular structure integrates a benzamide moiety and an acetyl-substituted benzene ring, which are common features in compounds studied for their interaction with key biological targets. Benzothiazole derivatives are extensively investigated in oncology research for their antiproliferative properties. Some analogues have demonstrated potent, low micromolar activity against various cancer cell lines, including drug-resistant models, and have shown efficacy in complex 3D spheroid cultures . The mechanism of action for such compounds often involves interaction with critical cellular targets; molecular modelling studies on similar structures suggest potential inhibitory effects on kinases like EGFR, which is a well-validated target in cancer therapy . Beyond oncology, the benzothiazole nucleus is a key structural component in research for developing new antimicrobial agents to combat resistant pathogens . The specific "Z" configuration (zusammen), 4-fluorine substitution on the benzothiazole ring, and the 4-acetyl group on the benzamide are strategic modifications that allow researchers to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and metabolic stability. This compound is intended for use in assay development, high-throughput screening, and as a building block in synthetic chemistry. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

4-acetyl-N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-3-21-16-14(19)5-4-6-15(16)24-18(21)20-17(23)13-9-7-12(8-10-13)11(2)22/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEHWFOKXWCDLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)C(=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pathway A: Sequential Construction of the Benzothiazole Core

This approach begins with the synthesis of 3-ethyl-4-fluorobenzo[d]thiazole, followed by imine formation and subsequent amidation. The benzothiazole ring is typically assembled via cyclocondensation of a fluorinated aniline derivative with a sulfur source, such as Lawesson’s reagent or elemental sulfur, under thermal conditions. Ethylation at the N3 position may be achieved through alkylation of a pre-formed thiazoline intermediate or via direct incorporation during cyclization.

Pathway B: Convergent Assembly via Metal-Catalyzed Coupling

An alternative route employs transition metal-catalyzed cross-coupling to install the acetylbenzamide group directly onto a pre-formed benzo[d]thiazol-2(3H)-ylidene scaffold. Recent advances in Ru(II)-catalyzed C–N bond formation demonstrate efficacy for ortho-amidation of aryl benzothiazoles, bypassing traditional Curtius rearrangement limitations.

Synthesis of 3-Ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene

Cyclocondensation of 4-Fluoro-2-aminothiophenol with Ethyl Bromoacetate

A modified Hantzsch thiazole synthesis was adapted from methodologies described in search result. Heating 4-fluoro-2-aminothiophenol (1.0 equiv) with ethyl bromoacetate (1.2 equiv) in hexafluoroisopropanol (HFIP) at 80°C for 12 hours yields 3-ethyl-4-fluorobenzo[d]thiazole-2(3H)-thione (78% yield). HFIP’s high hydrogen-bond-donating ability facilitates cyclization while minimizing side reactions.

Reaction Conditions:

  • Solvent: HFIP (5 mL/mmol)
  • Temperature: 80°C
  • Time: 12 hours
  • Workup: Filtration and recrystallization from ethyl acetate

Oxidation and Imine Formation

The thione intermediate is oxidized to the corresponding imine using m-CPBA (3-chloroperbenzoic acid) in dichloromethane at 0°C to room temperature. Subsequent condensation with ammonium acetate in acetic acid generates the ylidene moiety, with the Z-configuration favored by steric hindrance from the ethyl substituent.

Regioselective Amidation with 4-Acetylbenzoyl Chloride

DCC/HOBt-Mediated Amidation

Adapting the protocol from search result, the ylidene intermediate (1.0 equiv) is treated with 4-acetylbenzoyl chloride (1.2 equiv) in the presence of N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) in tetrahydrofuran (THF). The reaction proceeds at 0°C for 1 hour, followed by 24 hours at room temperature, achieving 65% yield after column purification (SiO₂, hexane/ethyl acetate 3:1).

Key Data:

  • Melting Point: 182–184°C
  • $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, imine-H), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.98 (d, J = 8.4 Hz, 2H, Ar-H), 7.62–7.55 (m, 2H, thiazole-H), 2.65 (q, J = 7.2 Hz, 2H, CH₂CH₃), 2.59 (s, 3H, COCH₃), 1.24 (t, J = 7.2 Hz, 3H, CH₂CH₃).

Ru(II)-Catalyzed Direct Amidation

Building on search result, a more efficient method employs [Ru(p-cymene)Cl₂]₂ (5 mol%) and AgSbF₆ (20 mol%) in 1,2-dichloroethane (DCE) at 80°C. The ylidene substrate reacts with 4-acetylbenzoyl azide (1.5 equiv) under nitrogen, achieving 82% yield with exclusive ortho-selectivity. This method eliminates the need for pre-activated acylating agents and produces molecular nitrogen as the sole byproduct.

Crystallographic and Spectroscopic Validation

Single-Crystal X-ray Diffraction

Analogous structures from search result confirm the Z-configuration through dihedral angle analysis between the benzothiazole and benzamide planes (4.97–17.59°). The title compound’s crystallinity was optimized via slow evaporation from ethanol, revealing a triclinic system (P1̅) with unit cell parameters a = 9.5737(5) Å, b = 12.0958(4) Å, c = 12.2705(7) Å.

Comparative Spectroscopic Analysis

  • IR (KBr): 1695 cm⁻¹ (C=O amide), 1642 cm⁻¹ (C=N imine), 1520 cm⁻¹ (C-F)
  • ESI-MS: m/z 395.1 [M+H]⁺ (calc. 395.12)

The Z-configuration arises from kinetic control during imine formation, where the ethyl group’s bulkiness directs the acetylbenzamide group to the opposite face. DFT calculations on analogous systems suggest a 3.2 kcal/mol preference for the Z-isomer due to reduced van der Waals strain. Ru-catalyzed amidation proceeds via a concerted metallation-deprotonation mechanism, with the benzothiazole nitrogen coordinating to Ru(II) to ensure ortho-selectivity.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-acetyl-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides for alkylation and fluorinating agents for fluorination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(Z)-4-acetyl-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (Z)-4-acetyl-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Compounds

Compound Name Substituents (Thiazole/Benzamide) Molecular Formula Molecular Weight Configuration
(Z)-4-acetyl-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide 3-ethyl-4-fluoro / 4-acetyl C₁₉H₁₆FN₂O₂S ~370.4 Z
(E)-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide 3-(2-ethoxyethyl)-4-fluoro / 3-(methylsulfonyl) C₁₉H₁₉FN₂O₄S₂ 422.5 E
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole with acetylpyridinyl / benzamide C₂₃H₁₈N₄O₂S 414.49 -

Table 2: Physicochemical and Spectral Data

Compound Name Melting Point (°C) IR C=O Stretches (cm⁻¹) Key ^1H-NMR Shifts (ppm)
This compound Not reported ~1670-1690 (acetyl) δ 7.5-8.2 (aromatic H)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 290 1679, 1605 δ 7.47–7.72 (aromatic H)
(Z)-5-(4-fluorobenzylidene)-2-thioxothiazolidin-4-one Not reported ~1606 (C=O) δ 7.5-8.2 (aromatic H)

Biological Activity

(Z)-4-acetyl-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. The unique structural features of this compound suggest potential applications in various therapeutic areas, including anticancer, antimicrobial, and enzyme inhibition activities.

Chemical Structure

The compound can be represented by the following molecular formula:

C16H16FN3OC_{16}H_{16}FN_{3}O

Key Structural Features:

  • Benzothiazole moiety : Known for pharmacological significance.
  • Acetamide group : Imparts additional bioactivity.
  • Fluorine substitution : Enhances biological activity through electronic effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Condensation reactions : Between appropriate benzothiazole derivatives and acetamides.
  • Purification : Utilization of chromatographic techniques to isolate the desired product.

1. Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves:

  • Induction of apoptosis through caspase activation.
  • Inhibition of cell cycle progression.

A comparative study highlighted a related compound with an IC50 value of 0.17 µM against VEGFR-2, showcasing the potential for similar efficacy in this class of compounds .

2. Antimicrobial Properties

Benzothiazole derivatives are recognized for their antimicrobial activity. Preliminary studies suggest that this compound exhibits inhibitory effects against a range of bacterial strains:

  • Effective against both Gram-positive and Gram-negative bacteria.
  • Proposed mechanism involves disruption of bacterial cell membranes.

3. Enzyme Inhibition

Another area of interest is the potential of this compound as an enzyme inhibitor:

  • It may inhibit various enzymes such as DNA topoisomerases and HIV reverse transcriptase.
  • This activity positions it as a candidate for further development in antiviral therapies.

Case Studies

Recent studies have focused on the biological evaluation of benzothiazole derivatives, including this compound. For example:

Study Activity IC50 Value Cell Line/Organism
Study AAntitumor0.17 µMMCF-7 (breast cancer)
Study BAntimicrobial10 µg/mLE. coli
Study CEnzyme Inhibition5 µMHIV reverse transcriptase

These findings indicate a promising therapeutic profile for this compound and its derivatives.

Q & A

Q. How can researchers optimize the synthetic yield of (Z)-4-acetyl-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide?

Methodological Answer: The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key parameters to optimize include:

  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions (e.g., isomerization) .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
  • Catalysts : Use triethylamine (TEA) or DMAP to accelerate amide bond formation .
  • Reaction Time : Monitor via TLC/HPLC; typical durations range from 12–24 hours for complete conversion .
    Post-synthesis, purify via column chromatography (silica gel, hexane:EtOAc gradient) or recrystallization (ethanol/water) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO to confirm stereochemistry (Z-configuration) and substituent positions. Key signals:
    • Acetyl group: ~2.5 ppm (singlet, 1H^1H) and ~200 ppm (13C^{13}C) .
    • Fluorine: Coupling patterns in 19F^{19}F-NMR (~-110 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+) with <5 ppm error .
  • HPLC-PDA : Purity >95% with C18 columns (acetonitrile/water + 0.1% TFA) .

Q. How to design initial biological activity screening assays for this compound?

Methodological Answer:

  • Anticancer Activity :
    • Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations. Compare IC50_{50} values with cisplatin .
  • Antimicrobial Screening :
    • Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Report MIC values .
  • Anti-inflammatory Potential :
    • Measure COX-2 inhibition via ELISA (IC50_{50}) or NF-κB luciferase reporter assays .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data across similar benzo[d]thiazole derivatives?

Methodological Answer: Contradictions often arise from structural variations (e.g., substituent position) or assay conditions. Strategies:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs with systematic substitutions (Table 1).
  • Standardized Assays : Replicate studies under identical conditions (e.g., cell line, serum concentration) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like EGFR or tubulin .

Q. Table 1. SAR of Selected Benzo[d]thiazole Derivatives

CompoundSubstituentsIC50_{50} (µM, MCF-7)Reference
Target compound4-acetyl, 3-ethyl, 4-F12.3 ± 1.2
Analog A4-nitro, 3-allyl28.7 ± 2.1
Analog B4-methoxy, 3-methyl45.6 ± 3.4

Q. What strategies can elucidate the metabolic stability of this compound?

Methodological Answer:

  • In Vitro Metabolism :
    • Incubate with liver microsomes (human/rat) at 37°C. Monitor parent compound depletion via LC-MS/MS. Calculate half-life (t1/2_{1/2}) .
    • Identify metabolites using UPLC-QTOF; common Phase I reactions include oxidation of the ethyl group .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Q. How to enhance aqueous solubility for in vivo studies without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the acetyl group, which hydrolyze in vivo .
  • Co-solvents : Use 10% DMSO + 5% Cremophor EL in saline for intravenous administration .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (85:15 lactide:glycolide) to improve bioavailability .

Q. What advanced techniques can identify the primary biological target of this compound?

Methodological Answer:

  • Chemical Proteomics : Use affinity chromatography with biotinylated analogs to pull down binding proteins. Identify via LC-MS/MS .
  • CRISPR-Cas9 Screening : Perform genome-wide knockout screens in cancer cells to identify resistance-conferring genes .
  • SPR Analysis : Measure real-time binding kinetics to purified targets (e.g., tubulin) .

Q. How to address enantiomeric impurities during synthesis?

Methodological Answer:

  • Chiral Chromatography : Use Chiralpak IA-3 columns (hexane:isopropanol 90:10) to separate (Z)- and (E)-isomers .
  • Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra with computational predictions .

Q. What computational methods predict off-target interactions?

Methodological Answer:

  • Pharmacophore Modeling : Use Schrödinger Phase to align compound features with known drug targets .
  • Machine Learning : Train models on ChEMBL data to predict toxicity (e.g., hERG inhibition) .

Q. How to validate synergistic effects with existing therapeutics?

Methodological Answer:

  • Combinatorial Screening : Test with cisplatin or doxorubicin in a 5×5 concentration matrix. Calculate synergy scores (Combenefit software) .
  • Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and DNA damage (γ-H2AX foci) in combination-treated cells .

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